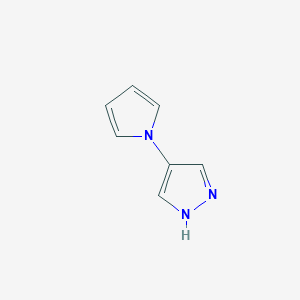

4-(1H-pyrrol-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-pyrrol-1-yl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-2-4-10(3-1)7-5-8-9-6-7/h1-6H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDUQVNVJVNJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Diversification Strategies for 4 1h Pyrrol 1 Yl 1h Pyrazole Derivatives

Retrosynthetic Analysis and Key Precursors for the Pyrrolyl-Pyrazole Scaffold

The construction of the 4-(1H-pyrrol-1-yl)-1H-pyrazole core can be approached through several retrosynthetic disconnections. A primary strategy involves the formation of the pyrazole (B372694) ring from a suitably functionalized pyrrole (B145914) precursor. This often entails the use of a key intermediate such as 4-(1H-pyrrol-1-yl)-acetophenone. connectjournals.com This acetophenone (B1666503) derivative can then undergo condensation with a hydrazine (B178648) derivative to form the pyrazole ring.

Another key precursor is a 4-aminopyrazole derivative, which can be reacted with a 1,4-dicarbonyl compound or its equivalent, like 2,5-dimethoxytetrahydrofuran (B146720), to form the pyrrole ring in a Paal-Knorr synthesis. researchgate.netresearchgate.net The synthesis of these 4-aminopyrazole precursors can be achieved through methods like the Thorpe-Ziegler cyclization of 2-arylhydrazno-2-arylethane nitriles. mdpi.com

A retrosynthetic analysis can be visualized as follows:

Disconnection of the Pyrrole Ring: This leads back to a 4-aminopyrazole and a 1,4-dicarbonyl compound.

Disconnection of the Pyrazole Ring: This points to a pyrrole-containing dicarbonyl compound or a chalcone (B49325) derivative and a hydrazine. connectjournals.com

The choice of precursors is often dictated by the desired substitution pattern on both the pyrrole and pyrazole rings, allowing for a modular approach to a diverse range of derivatives.

Development and Optimization of Synthetic Protocols for Core Synthesis

The synthesis of the this compound core and its derivatives relies on a variety of synthetic protocols, which are continuously being developed and optimized for better yields, selectivity, and milder reaction conditions.

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the synthesis of the pyrazole ring. A widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine. For instance, chalcones, which are α,β-unsaturated ketones, can be prepared by the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with 4-(1H-pyrrol-1-yl)-acetophenone. connectjournals.com These chalcones are then cyclized with a hydrazine, such as phenylhydrazine, to yield pyrazoline derivatives, which can be subsequently oxidized to the corresponding pyrazoles. connectjournals.comnih.gov

Another important cyclocondensation approach involves the reaction of 4-aminopyrazole derivatives with β-ketoesters. This method is particularly useful for constructing fused pyrazolo[1,5-a]pyridine (B1195680) systems, but the underlying principle of pyrazole ring formation from a hydrazine equivalent and a 1,3-dielectrophile is a cornerstone of pyrazole synthesis. The reaction of 4-cyano-5-aminopyrazoles with β-ketoesters in the presence of a Lewis acid like tin(IV) chloride is another effective method for creating fused pyrazole systems. researchgate.net

Functionalization Reactions at Pyrrole and Pyrazole Moieties

Post-synthesis functionalization of the pre-formed this compound core is a powerful strategy for generating chemical diversity. Both the pyrrole and pyrazole rings are amenable to various transformations.

Pyrrole Functionalization: The pyrrole ring can undergo electrophilic substitution reactions. However, regioselectivity can be a challenge. nih.gov A common method for introducing the pyrrole moiety is the Paal-Knorr synthesis, which involves the reaction of a primary amine (in this case, a 4-aminopyrazole) with a 1,4-dicarbonyl compound. researchgate.netresearchgate.net

Pyrazole Functionalization: The pyrazole ring offers multiple sites for functionalization. N-alkylation and N-arylation of the pyrazole nitrogen are common modifications. sci-hub.st Regioselectivity in these reactions is often influenced by steric and electronic factors of the substituents on the pyrazole ring. sci-hub.st For instance, the less hindered nitrogen atom is often selectively alkylated or arylated. sci-hub.st Iodination of the pyrazole ring can be achieved with high regioselectivity, with different reagents favoring either the 4- or 5-position, providing valuable handles for further cross-coupling reactions like Suzuki-Miyaura and Sonogashira reactions. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. pharmacognosyjournal.net This includes the use of greener solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.compharmacognosyjournal.netpharmacophorejournal.com For example, the synthesis of pyrazoles from cinnamaldehydes and hydrazine hydrate (B1144303) has been efficiently carried out under microwave irradiation in solvent-free conditions using a ZnO nano-catalyst. pharmacophorejournal.com

The use of water as a solvent is another key aspect of green pyrazole synthesis. thieme-connect.com Multicomponent reactions (MCRs) in aqueous media, sometimes facilitated by ultrasound irradiation, offer an atom-economical and environmentally benign route to complex pyrazole derivatives. nih.gov Catalysts such as CeO2/SiO2 and various nano-catalysts have been employed to promote these reactions in water. pharmacognosyjournal.netthieme-connect.com

| Green Chemistry Approach | Description | Example | Reference(s) |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions and improve yields. | Synthesis of pyrazoles from cinnamaldehydes and hydrazine hydrate. | pharmacognosyjournal.netpharmacophorejournal.com |

| Aqueous Media | Utilization of water as a benign and renewable solvent. | Multicomponent synthesis of pyranopyrazole derivatives. | thieme-connect.comnih.gov |

| Nano-catalysis | Employment of nano-sized catalysts for enhanced reactivity and recyclability. | ZnO nano-catalyst for pyrazole synthesis. | pharmacophorejournal.com |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to build complex molecules efficiently. | Four-component synthesis of pyrano[2,3-c]pyrazoles. | nih.govrsc.org |

| Ultrasound Irradiation | Use of ultrasonic waves to promote chemical reactions. | Catalyst-free MCR for pyrano[2,3-c]pyrazole synthesis in water. | nih.gov |

Strategies for the Preparation of Advanced this compound Analogues

The development of advanced analogues of this compound often requires precise control over the arrangement of atoms in three-dimensional space.

Regioselective and Stereoselective Synthesis

Regioselective Synthesis: Achieving regioselectivity is crucial when multiple reaction sites are available. In the synthesis of pyrazoles from unsymmetrical 1,3-diketones and hydrazines, the choice of reaction conditions and catalysts can direct the reaction to favor one regioisomer over the other. mdpi.com For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield specific regioisomers with high selectivity under acidic conditions in N,N-dimethylacetamide. nih.gov The iodination of 1-aryl-3-CF3-1H-pyrazoles is another example where the choice of iodinating agent (n-BuLi/I2 versus CAN/I2) dictates the position of iodination (5-iodo vs. 4-iodo). rsc.org

Stereoselective Synthesis: The introduction of chiral centers in a controlled manner is essential for developing enantiomerically pure compounds. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, such as tert-butanesulfinamide, to guide the stereochemical outcome of key bond-forming reactions. rsc.org Organocatalysis has also emerged as a powerful strategy for the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles through domino Michael addition reactions. metu.edu.tr Furthermore, intramolecular 1,3-dipolar cycloaddition reactions have been employed for the facile synthesis of stereochemically defined isosteviol-fused pyrazoline and pyrazole derivatives. nih.gov

| Strategy | Description | Example | Reference(s) |

| Regioselective Iodination | Controlled introduction of an iodine atom at a specific position on the pyrazole ring. | Using different reagents to selectively obtain 4-iodo or 5-iodo-1-aryl-3-CF3-1H-pyrazoles. | rsc.org |

| Chiral Auxiliary | Use of a chiral molecule to control the stereochemistry of a reaction. | Stereoselective synthesis of pyrazole derivatives using tert-butanesulfinamide. | rsc.org |

| Organocatalysis | Use of small organic molecules as catalysts for asymmetric transformations. | Domino Michael addition for the synthesis of chiral dihydropyrano[2,3-c]pyrazoles. | metu.edu.tr |

| Intramolecular Cycloaddition | A reaction where a molecule reacts with itself to form a cyclic product with defined stereochemistry. | Synthesis of isosteviol-fused pyrazolines and pyrazoles. | nih.gov |

Multi-Component Reactions (MCRs) and Combinatorial Approaches

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.org This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds by varying the individual components. rsc.orgnih.gov In the context of this compound derivatives, MCRs and combinatorial strategies are instrumental in exploring the chemical space around this privileged scaffold.

A notable strategy for synthesizing polysubstituted pyrroles involves a four-component domino reaction. For instance, the reaction between arylglyoxals, acetylacetone, indole, and aliphatic amines in water, without the need for a catalyst, can produce indolyl-substituted pyrrole derivatives in excellent yields. semanticscholar.org While this specific example leads to indolyl pyrroles, the principle can be adapted for the synthesis of pyrrole-pyrazole systems by selecting appropriate starting materials.

Another versatile MCR is the Ugi four-component condensation (U-4CC), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. organic-chemistry.org This reaction is highly valuable for creating libraries of peptidomimetics for screening purposes. organic-chemistry.org A variation of this reaction has been used to synthesize pyrazole-containing isoquinolone derivatives. This involves an initial Ugi-type reaction to form an intermediate amide, which then undergoes a palladium-catalyzed intramolecular cyclization to yield the final pyrazole-based scaffold. mdpi.com

The following table summarizes a selection of MCR approaches that have been utilized to generate pyrazole and pyrrole-containing scaffolds, illustrating the diversity of achievable structures.

| Reaction Type | Starting Materials | Key Features | Resulting Scaffold |

| Four-Component Domino Reaction | Arylglyoxals, Acetylacetone, Indole, Aliphatic Amines | Catalyst-free, Aqueous medium | Indolyl-substituted pyrroles |

| Ugi-4CC followed by Cyclization | Anilines, tert-Butyl isocyanide, Benzaldehydes, Pyrazole carboxylic acids | Two-step, one-pot process; Microwave-assisted cyclization | Pyrazole-fused isoquinolones |

| Three-Component Reaction | Aromatic Aldehydes, Malononitrile, Pyrazolin-5-one | Green protocol using a water-SDS-ionic liquid system | Pyrano[2,3-c]pyrazole derivatives |

| Three-Component Reaction | 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | Sequential MCR and intramolecular Michael cyclization | Chromeno[4,3-b]pyrrol-4(1H)-ones |

Combinatorial approaches often leverage the flexibility of MCRs to produce large, indexed libraries of related compounds. By systematically varying each of the starting components in an MCR, a matrix of products can be synthesized, which is ideal for high-throughput screening in drug discovery and materials science. For example, a three-component, one-pot synthesis of 1,3,4-substituted pyrazoles has been developed, demonstrating the efficiency of MCRs in combinatorial synthesis. acs.org

The development of novel MCRs continues to be an active area of research. For instance, a titanium-mediated multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes has been reported, which notably avoids the use of hydrazine reagents. acs.org Such innovative methods expand the toolkit available to chemists for the synthesis of complex heterocyclic systems like this compound and its derivatives.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 1h Pyrrol 1 Yl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 4-(1H-pyrrol-1-yl)-1H-pyrazole and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of a derivative, (1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-yl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone, shows characteristic signals for the pyrrole (B145914) and pyrazole (B372694) protons. The pyrrole protons typically appear as triplets, with the protons at the 3 and 4 positions resonating around 6.25-6.60 ppm, while the protons at the 2 and 5 positions are found further downfield. The pyrazole proton signal is often observed as a singlet around 6.84 ppm eijppr.com.

The ¹³C NMR spectrum provides complementary information. For instance, in a series of pyrazoline derivatives bearing a 4-(1H-pyrrol-1-yl)phenyl group, the pyrrole carbons (C3 & C4) show signals around 110.6 ppm, while the C2 and C5 carbons are observed near 118.5-119.1 ppm connectjournals.com.

2D NMR experiments are essential for unambiguous assignments. Correlation Spectroscopy (COSY) helps identify coupled proton systems within the pyrrole and pyrazole rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. For more complex derivatives, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable, as it reveals long-range (2-3 bond) correlations between protons and carbons, helping to connect the pyrrole and pyrazole rings and any substituents. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about through-space proximity of protons, which is crucial for determining the relative orientation of the two heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazole C3 | ~7.8 - 8.2 | ~135 - 140 |

| Pyrazole C5 | ~7.6 - 8.0 | ~125 - 130 |

| Pyrazole N-H | ~12.0 - 13.0 | - |

| Pyrrole C2'/C5' | ~6.8 - 7.2 | ~118 - 122 |

| Pyrrole C3'/C4' | ~6.1 - 6.4 | ~108 - 112 |

| Pyrrole N-H | - | - |

Note: These are predicted values based on data from related derivatives and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For derivatives of this compound, electrospray ionization (ESI) is a common technique. For example, the ESI-MS of N-acetyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxhydrazide shows a molecular ion peak [M+1]⁺ at m/z 310, confirming its molecular weight eijppr.com. Similarly, other derivatives show their respective molecular ion peaks, validating their structures eijppr.comconnectjournals.comnih.gov. The mass spectrum of the parent 1H-pyrazole shows a molecular ion peak at m/z 68.0773 nist.gov.

Analysis of the fragmentation patterns in the mass spectrum can provide valuable structural information. The fragmentation of pyrrole-pyrazole derivatives often involves the cleavage of the bond between the two heterocyclic rings, as well as fragmentation within the rings themselves.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated m/z [M+H]⁺ |

| C₇H₇N₃ | 134.0718 |

Note: This is a calculated value. The observed value in an experiment should be within a few ppm of this value.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. For this compound and its derivatives, characteristic bands can be observed.

The IR spectra of pyrazole derivatives often show a characteristic N-H stretching vibration in the region of 3100-3300 cm⁻¹ eijppr.com. The C=N stretching vibration of the pyrazole ring is typically observed around 1620 cm⁻¹, while the pyrrole ring vibrations appear near 1550 cm⁻¹ . Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹ eijppr.com. In a study of 3,5-dimethylpyrazole, IR and Raman spectra revealed characteristic bands for the cyclic hydrogen-bonded trimers in the solid state aun.edu.egresearchgate.net.

Table 3: Predicted IR and Raman Active Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Pyrazole N-H Stretch | 3100 - 3300 | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch (Pyrazole) | ~1620 | ~1620 |

| C=C Stretch (Pyrrole/Pyrazole) | ~1550 | ~1550 |

| Ring Deformation | 600 - 1000 | 600 - 1000 |

Note: These are predicted values based on data from related derivatives.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crystal Growth Techniques and Polymorphism Studies

Single crystals of sufficient quality for X-ray diffraction are typically grown by slow evaporation of a suitable solvent. For instance, colorless plate-like crystals of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde were obtained by crystallization from acetic acid iucr.orgnih.govnih.gov. The choice of solvent and crystallization conditions can influence the crystal packing and may lead to the formation of different polymorphs, which are different crystalline forms of the same compound. Polymorphism is a known phenomenon in pyrazole derivatives and can be investigated by varying crystallization conditions and analyzing the resulting crystals by X-ray diffraction nih.gov.

Crystallographic Data Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Dispersion Forces)

The crystal structure of a derivative, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, reveals that the pyrazole ring is not coplanar with the attached pyrrolyl and phenyl rings, with dihedral angles of 58.99 (5)° and 34.95 (5)°, respectively iucr.orgnih.govnih.gov. The supramolecular assembly in the crystal is stabilized by a network of intermolecular interactions. In many pyrazole derivatives, hydrogen bonding involving the pyrazole N-H group is a dominant feature, often leading to the formation of dimers, trimers, or chains . In the aforementioned carbaldehyde derivative, weak C-H···O and C-H···N interactions are observed, which link the molecules into corrugated sheets iucr.orgnih.govnih.gov.

Table 4: Representative Crystallographic Data for a Derivative, 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde iucr.orgnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5807 (8) |

| b (Å) | 15.1720 (13) |

| c (Å) | 8.7370 (8) |

| β (°) | 93.6180 (11) |

| V (ų) | 1267.46 (19) |

| Z | 4 |

Computational Chemistry and Theoretical Investigations of 4 1h Pyrrol 1 Yl 1h Pyrazole Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecular systems. For 4-(1H-pyrrol-1-yl)-1H-pyrazole, these computational methods provide insights into its geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies (e.g., Molecular Orbitals, Electrostatic Potential Surfaces, Spectroscopic Property Predictions)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometries and predict a variety of properties for pyrazole (B372694) and pyrrole-containing compounds. nih.govresearchgate.netresearchgate.net

Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. bohrium.com For similar pyrazole derivatives, DFT calculations have been used to determine these orbital energies, providing insights into their electronic behavior. researchgate.netresearchgate.net For instance, in related pyrazole systems, HOMO-LUMO gaps have been calculated to be around 4.5 eV.

Electrostatic Potential Surfaces (MEP): Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. bohrium.comresearchgate.net The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For pyrazole and pyrrole (B145914) derivatives, MEP analysis helps in understanding intermolecular interactions and reactivity patterns. researchgate.netscholarsresearchlibrary.com

Spectroscopic Property Predictions: DFT calculations are widely used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net Theoretical calculations of vibrational spectra for related pyrazole compounds have shown good agreement with experimental data, aiding in the assignment of vibrational modes. nih.govresearchgate.net Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations within the DFT framework can accurately predict NMR chemical shifts, which is essential for structural elucidation. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). nih.govresearchgate.net

Table 1: Predicted Electronic Properties of a Related Pyrazole Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -0.18599 eV |

| LUMO Energy | -0.07371 eV |

| Ionization Potential (I) | 0.18599 eV |

| Electron Affinity (A) | 0.05268 eV |

This table presents data for a related pyrazole compound, {4-(4-(1-methyl-1H-pyrazole-4-yl)- 1H-imidazole-5-yl)-N-(4-morpholino phenyl) pyridin-2-amine}, as a reference for the types of properties calculated for such systems. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of molecules, which in turn influences their biological activity. Both ab initio and semi-empirical methods are employed for this purpose, offering a balance between accuracy and computational cost. nih.govlibretexts.org

Ab Initio Methods: These methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. libretexts.org They provide a high level of theory for conformational analysis but can be computationally expensive for larger molecules. libretexts.org For pyrazole derivatives, ab initio calculations have been used to optimize geometries and determine the relative energies of different conformers. mdpi.com

Semi-Empirical Methods: Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) use parameters derived from experimental data to simplify calculations, making them faster than ab initio methods. libretexts.orgmdpi.comacs.org These methods are particularly useful for performing potential energy surface scans to explore the conformational landscape of flexible molecules. For instance, a semi-empirical (AM1) method has been used to obtain the molecular energy profile of a pyrazole compound by systematically rotating specific torsional angles. researchgate.net This approach helps identify the most stable conformations and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time, providing detailed insights into their conformational landscapes and the influence of the surrounding environment. chemrxiv.orgcecam.org This technique is particularly valuable for understanding how flexible molecules like this compound behave in solution. cecam.org

By simulating the motion of atoms and molecules, MD can map the accessible conformations and the transitions between them, revealing the complex energy landscape that governs the molecule's function. chemrxiv.orgbiorxiv.orgnih.gov Recent advancements allow for massively parallel simulations, which can sample long-timescale events and provide a more complete picture of the conformational space. chemrxiv.org

Furthermore, MD simulations explicitly account for solvent effects, which are crucial for accurately modeling molecular behavior in a biological context. The interactions between the solute and solvent molecules can significantly influence the stability of different conformations and modulate the molecule's dynamic properties. The combination of MD simulations with quantum mechanics can also be used to study solvent effects on spectroscopic properties like NMR chemical shifts. acs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational approaches that correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govpreprints.org These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and gaining mechanistic insights. nih.govpreprints.org

The development of a QSAR/QSPR model typically involves several steps: creating a dataset of compounds with known activities or properties, calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic), selecting the most relevant descriptors, and building a mathematical model using statistical methods like multiple linear regression or machine learning algorithms. nih.govpreprints.org

For pyrazole and pyrrole derivatives, QSAR studies have been successfully applied. For example, 2D-QSAR models have been developed for HMG-CoA reductase inhibitors based on pyrrole derivatives. nih.gov In another study, a 3D-QSAR model was built for a series of diarylpyrazole-benzenesulfonamide derivatives to understand their inhibitory activity against carbonic anhydrase. tandfonline.com These models can identify key structural features responsible for the observed activity, guiding the design of more potent and selective compounds. researchgate.net

Table 2: Example of Descriptors Used in a QSAR Model for 1H-pyrazole-5-carboxylic acid derivatives

| Descriptor | Description |

| μ | Dipole moment |

| ϵLUMO | Energy of the lowest unoccupied molecular orbital |

| PSA | Polar surface area |

| WAA | Accessible surface area derived from wave function |

| QA | Sum of the square root of the square of the charge on all atoms |

This table shows a selection of descriptors used to build a QSAR model for predicting the anti-MES activity of 1H-pyrazole-5-carboxylic acid derivatives, demonstrating the types of parameters considered in such studies. researchgate.net

Computational Docking and Molecular Recognition Studies (focus on methodology for predicting interactions)

Computational docking is a key method in molecular modeling used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. smolecule.com It is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. smolecule.comnih.gov

The methodology involves several key steps. First, the three-dimensional structures of both the ligand and the receptor are obtained, either from experimental data (like X-ray crystallography) or through homology modeling. The ligand's conformational flexibility is often explored to find the best fit within the receptor's binding site. Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. tandfonline.com

For pyrazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets. For instance, docking simulations of pyrazole derivatives with receptor tyrosine kinases have helped to identify potential inhibitors and rationalize their activity. nih.gov Similarly, docking has been used to investigate the binding of pyrrol-1-yl-1-hydroxypyrazole-based aldose reductase inhibitors, revealing key interactions within the enzyme's active site. unipi.it These studies provide a theoretical framework for the rational design of new, more effective molecules. nih.gov

Exploration of Potential Chemical and Mechanistic Biological Applications of 4 1h Pyrrol 1 Yl 1h Pyrazole Derivatives

Investigation as Ligands in Coordination Chemistry

The field of coordination chemistry has extensively utilized pyrazole-based ligands due to their versatile binding capabilities. researchgate.netresearchgate.net The presence of two adjacent nitrogen atoms in the pyrazole (B372694) ring, one acting as a pyridine-type and the other as a pyrrole-type, allows for diverse coordination modes. nih.gov Derivatives of 4-(1H-pyrrol-1-yl)-1H-pyrazole are expected to function as effective N-donor ligands, forming stable complexes with a variety of metal ions. researchgate.netsaudijournals.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-derived ligands is well-documented. saudijournals.com Typically, these complexes are prepared by reacting the pyrazole-containing ligand with a suitable metal salt in an appropriate solvent. For this compound derivatives, it is anticipated that they would react with metal salts of transition metals like copper(II), zinc(II), cadmium(II), and iron(III) to form mononuclear or polynuclear complexes. nih.govupi.edu

The structural characterization of such complexes would be accomplished using a range of spectroscopic and analytical techniques. These include FT-IR, UV-Visible, NMR spectroscopy, and mass spectrometry to elucidate the binding of the ligand to the metal center. saudijournals.com Single-crystal X-ray diffraction would be crucial for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. nih.govacs.orgnih.gov Based on studies of similar pyrazole-based ligands, a variety of coordination geometries, such as tetrahedral, square planar, or octahedral, could be expected depending on the metal ion and the stoichiometry of the reaction. nih.govresearchgate.net

Chelation Behavior and Coordination Modes (e.g., N-donor, π-interactions)

The this compound scaffold offers multiple potential coordination sites. The pyrazole ring can coordinate to a metal center in several ways: as a neutral monodentate ligand, as a deprotonated mono-anionic species, or as a bridging ligand between two metal centers. researchgate.netresearchgate.netnih.gov The primary mode of coordination is expected to be through the pyridine-type nitrogen atom of the pyrazole ring, which acts as an N-donor. nih.gov

Given the structure of this compound, it can be anticipated to act as a bidentate ligand, with both the pyrazole and pyrrole (B145914) nitrogen atoms participating in chelation to form a stable metal-ligand complex. The formation of such chelate rings enhances the stability of the resulting metal complexes. saudijournals.com In addition to direct N-donor coordination, the aromatic character of both the pyrrole and pyrazole rings could allow for π-interactions with the metal center, further stabilizing the complex. The specific coordination mode would ultimately depend on the nature of the metal ion, the substituents on the heterocyclic rings, and the reaction conditions. ias.ac.in

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Acylpyrazolones | Na(I), Mg(II), Ca(II), Sc(III), Y(III), Ti(IV), Zr(IV), Rh(II), Mn(II), Fe(III), Zn(II), Cu(II), Ni(II), La(III), U(VI) | O,O-bidentate chelation | Octahedral, Pentagonal-bipyramidal, Antiprismatic | nih.gov |

| Pyrazolyl-derived N,S-donor ligands | Cu(II) | N,S-bidentate chelation | trans-Square planar or Distorted tetrahedral | researchgate.net |

| Pyrazole-acetamide | Cd(II), Cu(II), Fe(III) | N,O-bidentate chelation | Distorted octahedral | nih.gov |

| 2,6-bis(1H-pyrazol-3-yl)pyridines (Pincer-type) | Ru(II), Fe(II) | Tridentate N,N,N-coordination | Octahedral | nih.gov |

| Nitrosopyrazolones | Transition metals | Bidentate (N,O donors) | Not specified | saudijournals.com |

Role in Catalysis and Organocatalysis

The unique electronic and structural features of pyrazole derivatives make them attractive candidates for the development of novel catalysts. researchgate.netallresearchjournal.com The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, along with its coordination capabilities, allows for the design of catalysts for a wide range of organic transformations. nih.gov

Design and Synthesis of Pyrrolyl-Pyrazole-Based Catalysts

The design of catalysts based on the this compound scaffold could leverage the cooperative effects of the two linked N-heterocyclic rings. These ligands can be incorporated into metal complexes to create homogeneous catalysts or immobilized on solid supports for heterogeneous applications. mdpi.comrsc.org For instance, coordination of this ligand to transition metals such as palladium, ruthenium, copper, or iridium could yield catalysts for cross-coupling reactions, hydrogenations, and oxidations. bohrium.comacs.orgmdpi.com

The synthesis of such catalysts would involve the reaction of the this compound ligand with a suitable metal precursor. bohrium.com Furthermore, the pyrrole and pyrazole rings can be functionalized with various substituents to tune the steric and electronic properties of the resulting catalyst, thereby optimizing its activity and selectivity for a specific reaction. In the realm of organocatalysis, chiral derivatives of this scaffold could be explored, particularly those utilizing N-heterocyclic carbene (NHC) precursors derived from the pyrazole or related azolium salts. acs.org

Mechanistic Studies of Catalytic Activity

Mechanistic investigations into the catalytic activity of pyrrolyl-pyrazole-based systems would be essential to understand their mode of action and to guide the design of more efficient catalysts. For metal-based catalysts, the pyrazole ligand can play several roles. It can act as a spectator ligand, simply tuning the electronic properties of the metal center, or it can be directly involved in the catalytic cycle. nih.gov The NH group of the pyrazole can participate in proton-coupled electron transfer (PCET) processes or act as a proton shuttle, facilitating substrate activation. nih.gov

In reactions such as catechol oxidation catalyzed by in situ-formed copper complexes of pyrazole-based ligands, the catalytic activity is influenced by the nature of the ligand and the counterion of the copper salt. mdpi.com Mechanistic studies of pyrazole synthesis itself, for example, via oxidation-induced N-N coupling of diazatitanacycles, highlight the role of metal-ligand cooperation and inner-sphere oxidation mechanisms. nih.govrsc.org Similar principles could be at play in catalytic reactions employing this compound complexes, where the ligand may facilitate inner-sphere reaction pathways.

Photophysical Properties and Applications in Advanced Materials Science (e.g., Organic Light-Emitting Diodes (OLEDs), Sensors)

Pyrazole derivatives have demonstrated significant potential in materials science due to their noteworthy photophysical properties. researchgate.net Many pyrazole-containing compounds exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net The π-conjugated system of this compound suggests that its derivatives could also possess interesting optical and electronic properties.

The photophysical characteristics of these compounds, including their absorption and emission spectra, fluorescence quantum yields, and lifetimes, would need to be thoroughly investigated. nih.gov The electronic properties are influenced by intramolecular charge transfer (ICT) between the electron-donating pyrrole ring and the pyrazole moiety. nih.gov Pyrrole-based heterocyclic conjugated polymers have been synthesized and shown to exhibit photoluminescence in the blue to blue-green region. researchgate.net

The ability of the pyrazole unit to act as a chelating agent for metal ions makes this compound derivatives promising candidates for the development of fluorescent chemosensors. researchgate.netnih.gov The binding of a metal ion to the ligand can induce a change in its fluorescence properties, such as quenching or enhancement, allowing for the detection of the analyte. chemrxiv.orgnih.gov Pyrazole-based probes have been successfully employed for sensing various cations, including Cu²⁺, Zn²⁺, and Fe³⁺. nih.govchemrxiv.orgnih.gov The modular nature of the this compound scaffold would allow for the incorporation of different functional groups to tailor the selectivity and sensitivity of the sensor for specific ions or molecules. nih.gov

| Compound/Derivative Class | Property/Application | Key Findings | Reference |

|---|---|---|---|

| 1-(2-Pyridyl)-4-styrylpyrazoles | Fluoroionophore | Strong blue-light emission with high quantum yields (up to 66%); selective "turn-off" sensor for Hg²⁺. | nih.gov |

| Pyrazolopyridopyridazine diones | Photoluminescence | Exhibit greenish-blue or bluish-green fluorescence; quantum yield comparable to standard luminol. | nih.gov |

| Pyridine pyrazoline/pyrazole | Fluorescent Sensor | "Turn-on" sensor for Zn²⁺ and Cd²⁺; corresponding pyrazole can distinguish between the two ions. | nih.gov |

| Pyrazole-based polymers | Sensing | Polymeric structures show high sensitivity and selectivity towards acetate (B1210297) anions. | researchgate.net |

| Imine-based pyrazol-5-ol | Colorimetric Sensor | Acts as a selective colorimetric sensor for Cu²⁺ ions in the presence of other competitive ions. | chemrxiv.org |

In Vitro Mechanistic Studies of Biological Target Interactions

The in vitro exploration of how derivatives of this compound interact with biological targets at a molecular level is crucial for understanding their therapeutic potential. These studies provide insights into the precise mechanisms of action, guiding the development of more potent and selective compounds. Mechanistic investigations often focus on how these derivatives modulate enzyme activity, their binding profiles at various receptors, and the relationship between their chemical structure and biological activity.

Derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in critical metabolic pathways. Understanding the mechanism of this inhibition is fundamental to their development as therapeutic agents.

HMG-CoA Reductase Inhibition

While both pyrazole and pyrrole moieties are found in various inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, specific mechanistic studies on this compound derivatives are not extensively available in the current scientific literature. Research has been conducted on pyrazole-based HMG-CoA reductase inhibitors, which have shown significant efficacy. nih.govnih.gov Similarly, certain pyrrole derivatives have been designed and synthesized as hepatoselective HMG-CoA reductase inhibitors. nih.gov However, detailed in vitro mechanistic studies elucidating the specific interactions and inhibitory kinetics of a combined this compound scaffold with HMG-CoA reductase have yet to be fully characterized.

Enoyl-ACP Reductase Inhibition

In the context of antimicrobial drug discovery, derivatives of this compound have been identified as inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The mechanism of inhibition by these compounds, specifically pyrrolyl pyrazoline carbaldehydes, is believed to involve the formation of a covalent adduct with the NADH co-factor, which then acts as a potent inhibitor of the InhA enzyme. This mechanism is similar to that of the well-known anti-tubercular drug isoniazid.

In silico docking studies have further elucidated the binding modes of these compounds within the active site of InhA. These studies have shown that specific derivatives, such as 3-(4-(1H-pyrrol-1-yl)phenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydes, can form hydrogen bonding interactions with key amino acid residues like MET98 and TYR158, as well as with the NAD+ co-factor, effectively blocking the enzyme's active site.

The following table summarizes the inhibitory activity of selected this compound derivatives against M. tuberculosis H37Rv, which is indicative of their enoyl-ACP reductase inhibitory potential.

Table 1: In Vitro Anti-tubercular Activity of this compound Derivatives

| Compound ID | Substituent on Phenyl Ring at C5 | MIC (µg/mL) vs. M. tuberculosis H37Rv |

|---|---|---|

| 4a | 4-Methoxy | >100 |

| 4b | 4-Chloro | 50 |

| 4c | 2,3-Dichloro | 25 |

| 4d | 4-Fluoro | 50 |

| 4e | 4-Nitro | 12.5 |

| 4f | 2-Nitro | 6.25 |

| 4g | 3-Nitro | 6.25 |

| 4h | 3-Bromo | 50 |

| 4i | 2-Chloro | 12.5 |

| 4j | 2,4-Dichloro | 25 |

| 4k | 3,4-Dimethoxy | >100 |

| 4l | 4-Hydroxy-3-methoxy | >100 |

| 4m | 3,4,5-Trimethoxy | >100 |

| 4n | 3-Phenoxy | 50 |

| 4o | Furan-2-yl | 100 |

The affinity of this compound derivatives for various receptors, particularly the cannabinoid receptors (CB1 and CB2), has been a significant area of research. These studies are crucial for understanding the potential psychoactive and therapeutic effects of these compounds. The binding affinity is typically determined through competitive binding assays using radiolabeled ligands, and the results are expressed as the inhibition constant (Ki).

A study by Silvestri et al. (2008) investigated a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides and their binding affinities for human CB1 (hCB1) and CB2 (hCB2) receptors. nih.gov The results demonstrated that substitutions at various positions on the pyrazole and pyrrole rings, as well as on the carboxamide moiety, significantly influence both the affinity and selectivity for the cannabinoid receptors. For instance, derivative 30 emerged as a highly potent hCB1 ligand with a Ki of 5.6 nM. nih.gov

The following interactive data table presents the binding affinities of selected 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides for hCB1 and hCB2 receptors.

Table 2: Cannabinoid Receptor Binding Affinities of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide Derivatives

| Compound | R1 (at Pyrazole N1) | R2 (at Pyrrole) | R3 (at Carboxamide N) | hCB1 Ki (nM) | hCB2 Ki (nM) |

|---|---|---|---|---|---|

| 6 | 2,4-Dichlorophenyl | H | Piperidin-1-yl | 16.3 | >10000 |

| 7 | 2,4-Dichlorophenyl | H | Cyclohexyl | 141.4 | 167.0 |

| 14 | 2,4-Dichlorophenyl | 2,5-Dimethyl | Piperidin-1-yl | 10.3 | 2404 |

| 26 | 3,4-Dichlorophenyl | 2,5-Dimethyl | Cyclohexyl | 197.0 | 1.4 |

| 30 | 2,4-Dichlorophenyl | 2,5-Dimethyl | N-propyl | 5.6 | 788 |

The data obtained from in vitro biological assays, such as enzyme inhibition and receptor binding studies, are instrumental in establishing Structure-Activity Relationships (SAR). SAR studies provide a systematic understanding of how the chemical structure of a molecule influences its biological activity.

For the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides targeting cannabinoid receptors, several key SAR insights have been derived. nih.gov It was observed that the nature of the substituent at the N1 position of the pyrazole ring is critical for affinity and selectivity. For example, a 2,4-dichlorophenyl group at this position generally favors high affinity for the hCB1 receptor. nih.gov Furthermore, the substitution pattern on the pyrrole ring plays a significant role; the presence of methyl groups at the 2 and 5 positions of the pyrrole often enhances hCB1 affinity. nih.gov The substituent on the carboxamide nitrogen at the C3 position of the pyrazole is a major determinant of selectivity between CB1 and CB2 receptors. For example, a piperidin-1-yl group tends to confer hCB1 selectivity, while a cyclohexyl group can lead to increased hCB2 affinity, particularly when combined with a 3,4-dichlorophenyl substituent at the pyrazole N1 position. nih.gov

In the case of enoyl-ACP reductase inhibitors, SAR analysis of the pyrrolyl pyrazoline carbaldehydes revealed that electron-withdrawing groups on the phenyl ring at the C5 position of the pyrazoline generally lead to better anti-tubercular activity. Specifically, compounds with nitro groups at the 2- or 3-position of the phenyl ring exhibited the highest potency. Conversely, the presence of electron-donating groups, such as methoxy (B1213986) or hydroxy, resulted in a significant decrease or loss of activity. This suggests that the electronic properties of the substituent at this position are crucial for the inhibitory action against enoyl-ACP reductase.

Advanced Methodologies in Chemical Transformations Involving 4 1h Pyrrol 1 Yl 1h Pyrazole

Photoredox and Electrosynthetic Approaches for Functionalization

Investigations into the photoredox and electrosynthetic functionalization of 4-(1H-pyrrol-1-yl)-1H-pyrazole are not present in the current body of scientific literature. While photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of carbon-carbon and carbon-heteroatom bonds in a variety of heterocyclic systems, including pyrazoles, specific studies detailing its use on this compound are yet to be published. Similarly, the field of electrosynthesis, which offers green and efficient alternatives to traditional chemical transformations, has been applied to the synthesis and modification of various pyrazole (B372694) cores, but not specifically to the this compound scaffold.

Flow Chemistry and Continuous Processing Applications

There is no available research detailing the application of flow chemistry or continuous processing for the synthesis or functionalization of this compound. The advantages of flow chemistry, such as improved safety, scalability, and reaction control, have been leveraged for the synthesis of the pyrazole ring system itself and for the modification of other pyrazole derivatives. mdpi.comresearchgate.netmit.edusemanticscholar.org However, the translation of these continuous processing techniques to this compound has not been reported.

Mechanistic Investigations of Novel Reactivity Patterns

Due to the lack of reported novel reactions involving photoredox catalysis, electrosynthesis, or flow chemistry on this compound, there are consequently no mechanistic investigations into its reactivity patterns under these conditions. Understanding the specific electronic and steric effects of the pyrrolyl substituent at the 4-position of the pyrazole ring would be a prerequisite for designing and mechanistically probing such advanced chemical transformations.

Future Directions and Emerging Research Avenues for Pyrrolyl Pyrazole Scaffolds

Integration into Supramolecular Assemblies and Frameworks

The unique structural and electronic features of the pyrrolyl-pyrazole scaffold make it an excellent candidate for the construction of complex supramolecular assemblies. The two nitrogen-containing heterocyclic rings provide multiple sites for non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for the self-assembly of large, ordered structures.

Recent research has demonstrated the potential of pyrrolyl-pyrazole derivatives in forming supramolecular gels. For example, small dipeptides containing these scaffolds have been shown to self-assemble into organogels, creating a network of fibers that can trap solvent molecules. This gelation process is highly dependent on the stereochemistry and functionalization of the scaffold, allowing for the creation of phase-selective and thermoreversible materials.

Beyond soft materials, the pyrrolyl-pyrazole scaffold is a promising linker for the design of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). unibo.itdigitellinc.com The pyrazole (B372694) moiety, in particular, is a well-established building block in MOF chemistry due to its ability to coordinate with metal ions in various ways. The integration of the pyrrole (B145914) ring adds further functionality and can influence the electronic properties and pore environment of the resulting framework. These materials have potential applications in gas storage, separation, and catalysis. For instance, pyrazole-based MOFs have been investigated for the selective capture of formaldehyde (B43269) from the air. researchgate.net

Future work in this area will likely focus on designing pyrrolyl-pyrazole linkers with specific geometries and functionalities to create bespoke supramolecular structures. This could lead to the development of "smart" materials that respond to external stimuli or frameworks with highly selective catalytic or sensing capabilities.

Table 1: Examples of Supramolecular Structures based on Pyrrolyl-Pyrazole Scaffolds This table is interactive. You can sort and filter the data.

| Supramolecular Structure | Linker/Scaffold | Key Interactions | Potential Applications |

| Supramolecular Organogels | Pyrrolo-pyrazole peptidomimetics | Hydrogen bonding, π-π stacking | Drug delivery, tissue engineering |

| Metal-Organic Frameworks (MOFs) | Pyrazole-dicarboxylate | Metal-ligand coordination | Gas storage, catalysis, sensing |

| Coordination Polymers (CPs) | Pyrazole-based ligands | Metal-ligand coordination | Luminescence, magnetism |

| Hydrogen-Bonded Organic Frameworks (HOFs) | Tetra-1H-pyrazoles | N-H···N hydrogen bonds | Proton conduction, guest encapsulation |

Development of Advanced Functional Materials

The conjugated π-system of the 4-(1H-pyrrol-1-yl)-1H-pyrazole core imparts it with interesting electronic and photophysical properties, making it a valuable component for advanced functional materials. nih.gov Both pyrrole and pyrazole are known to contribute to the electronic characteristics of larger molecules, and their combination is expected to lead to novel properties.

Pyrrole-containing polymers and small molecules have been extensively studied as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The electron-rich nature of the pyrrole ring facilitates charge transport, a key requirement for these devices. The pyrazole moiety can modulate the electronic energy levels and stability of the material. Therefore, pyrrolyl-pyrazole derivatives are promising candidates for new organic electronic materials with tailored properties.

Furthermore, the intrinsic fluorescence of some pyrazole derivatives makes them suitable for the development of sensors and probes. mdpi.com By functionalizing the pyrrolyl-pyrazole scaffold with specific recognition units, it is possible to design chemosensors that exhibit a change in their fluorescence properties upon binding to a target analyte, such as a metal ion or a biologically important molecule. These materials could find applications in environmental monitoring, medical diagnostics, and bio-imaging.

The table below summarizes some of the potential applications for functional materials derived from pyrrolyl-pyrazole scaffolds.

Table 2: Potential Applications of Pyrrolyl-Pyrazole Based Functional Materials This table is interactive. You can sort and filter the data.

| Application Area | Material Type | Key Properties |

| Organic Electronics | Organic semiconductors | Charge transport, tunable energy levels |

| Sensing | Fluorescent probes | Photoluminescence, analyte recognition |

| Photonics | Non-linear optical materials | High polarizability |

| Energy Storage | Electrode materials | Redox activity, stability |

Innovative Synthetic Methodologies for Complex Analogues

The exploration of the full potential of the pyrrolyl-pyrazole scaffold is dependent on the development of efficient and versatile synthetic methods to create a wide range of derivatives. While traditional methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, there is a growing need for more advanced and sustainable approaches. nih.govrroij.com

Multicomponent reactions (MCRs) are emerging as a powerful tool in this regard. mdpi.comnih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. mdpi.com The development of MCRs for the synthesis of highly functionalized pyrrolyl-pyrazoles would significantly accelerate the discovery of new compounds with interesting properties.

Another promising avenue is the use of modern catalytic systems to achieve transformations that are not possible with traditional methods. This includes the use of transition metal catalysts (e.g., palladium, copper) for cross-coupling reactions to introduce diverse substituents onto the pyrrolyl-pyrazole core. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and recyclable catalysts, is becoming increasingly important in the synthesis of these compounds. nih.gov

Flow chemistry is another innovative approach that offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. nih.gov The development of continuous-flow methods for the synthesis of pyrrolyl-pyrazole derivatives could enable the rapid production of large libraries of compounds for screening and optimization.

Table 3: Comparison of Synthetic Methodologies for Pyrrolyl-Pyrazole Analogues This table is interactive. You can sort and filter the data.

| Methodology | Advantages | Disadvantages |

| Traditional Condensation | Well-established, readily available starting materials | Limited functional group tolerance, often requires harsh conditions |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, complexity generation | Requires careful optimization, can be sensitive to reaction conditions |

| Catalytic Cross-Coupling | High functional group tolerance, precise control over substitution | Catalyst cost and toxicity, may require inert atmosphere |

| Green Chemistry Approaches | Environmentally friendly, sustainable | May require development of new catalytic systems |

| Flow Chemistry | Scalable, safe, precise control | High initial equipment cost |

Multidisciplinary Research Collaborations and Translational Potential

The versatile nature of the pyrrolyl-pyrazole scaffold means that its future development will heavily rely on collaborations between researchers from different disciplines. The synthesis of new derivatives by organic chemists is just the first step; realizing their full potential will require the expertise of materials scientists, physicists, biologists, and engineers.

In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous approved drugs. nih.govmdpi.comnih.gov Pyrrole-containing compounds also exhibit a wide range of biological activities. mdpi.com Therefore, collaborations between synthetic chemists and pharmacologists are crucial for the design and evaluation of new pyrrolyl-pyrazole-based therapeutic agents for diseases such as cancer, inflammation, and infectious diseases. rroij.comnih.gov

In materials science, collaborations between chemists and physicists are needed to characterize the electronic and optical properties of new pyrrolyl-pyrazole-based materials and to fabricate and test devices such as transistors and solar cells. researchgate.net Similarly, the development of new sensors will require input from analytical chemists and biochemists to ensure selectivity and sensitivity for the target analytes.

The translational potential of this research is significant. In the long term, it could lead to the development of new drugs with improved efficacy and fewer side effects, more efficient and stable organic electronic devices, and highly sensitive diagnostic tools. Achieving these goals will require a concerted effort from both academic and industrial researchers, highlighting the importance of building strong collaborative networks.

Table 4: Areas of Multidisciplinary Collaboration for Pyrrolyl-Pyrazole Research This table is interactive. You can sort and filter the data.

| Research Area | Collaborating Disciplines | Translational Goal |

| Drug Discovery | Organic Chemistry, Medicinal Chemistry, Pharmacology, Biology | Development of new therapeutic agents |

| Materials Science | Organic Chemistry, Physics, Materials Engineering | Creation of advanced functional materials for electronics and photonics |

| Agrochemicals | Organic Chemistry, Biology, Agricultural Science | Development of new pesticides and herbicides |

| Diagnostics | Organic Chemistry, Analytical Chemistry, Biochemistry | Design of novel sensors and probes for medical and environmental applications |

Q & A

Q. What are the common synthetic routes for 4-(1H-pyrrol-1-yl)-1H-pyrazole derivatives, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, such as condensation of substituted aldehydes with hydrazines or cyclization of precursor heterocycles. For example, derivatives like 3-(4-(1H-pyrrol-1-yl)phenyl)-5-substituted phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydes are synthesized via Claisen-Schmidt condensation followed by cyclization. Key optimization parameters include temperature control (reflux in xylene or ethanol), stoichiometric ratios, and catalyst selection (e.g., chloranil for dehydrogenation). Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in carbaldehydes, N-H stretches in pyrazole rings).

- ¹H NMR : Confirms regiochemistry via coupling patterns (e.g., diastereotopic protons in dihydropyrazoline derivatives at δ 3.0–4.5 ppm).

- MS (EI) : Validates molecular weight and fragmentation patterns. Melting points (112–230°C) are also critical for purity assessment .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory properties. For instance, pyrrolyl pyrazoline carbaldehydes act as potent Enoyl-ACP reductase (InhA) inhibitors, a target in Mycobacterium tuberculosis. Activity is modulated by substituents on the phenyl ring, with electron-withdrawing groups (e.g., Cl) enhancing potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar derivatives?

Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent electronic (Hammett σ values) and steric effects.

- Computational Modeling : Use molecular docking (e.g., AutoDock) to assess binding affinity variations. For example, dichlorophenyl derivatives (4d, 4e) show higher InhA inhibition than methoxy-substituted analogs (4g, 4h) due to improved hydrophobic interactions .

- Dose-Response Studies : Validate IC₅₀ values across multiple replicates to rule out assay variability .

Q. What strategies improve yields in multi-step syntheses of pyrrolyl pyrazole derivatives?

- Intermediate Stabilization : Protect reactive sites (e.g., aldehydes) during cyclization.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective cyclization.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Yields can increase from 60% to 75% by adjusting reaction time and temperature .

Q. How do computational methods like DFT and Hirshfeld analysis enhance understanding of these compounds?

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reactive sites. For example, carbaldehyde derivatives exhibit electrophilic character at the carbonyl group, facilitating nucleophilic attacks .

- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C-H⋯O, π-π stacking) in crystal structures, aiding in crystallinity optimization for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.